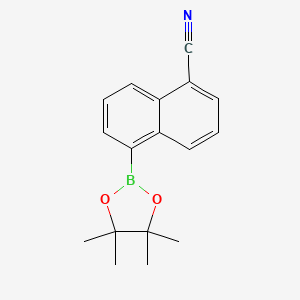
1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and a nitrile group attached to the fourth carbon atom. The presence of the methyl and oxo groups further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazoles, amides, and other derivatives that retain the core benzodiazole structure. These products can have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile: Lacks the methyl group at the first position.
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile: Similar structure but with the nitrile group at a different position.
Uniqueness
1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the fourth position and the methyl group at the first position differentiates it from other similar compounds, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
923014-40-8 |
|---|---|
Molekularformel |
C9H7N3O |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13) |
InChI-Schlüssel |
VNOFRQZGPOCNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC(=C2NC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)





![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)




![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)

![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
